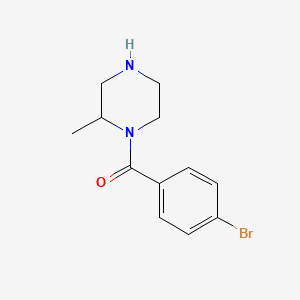

1-(4-Bromobenzoyl)-2-methylpiperazine

CAS No.: 1240565-51-8

Cat. No.: VC11745970

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240565-51-8 |

|---|---|

| Molecular Formula | C12H15BrN2O |

| Molecular Weight | 283.16 g/mol |

| IUPAC Name | (4-bromophenyl)-(2-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |

| Standard InChI Key | IZZXIONWUVDTTH-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1C(=O)C2=CC=C(C=C2)Br |

| Canonical SMILES | CC1CNCCN1C(=O)C2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

1-(4-Bromobenzoyl)-2-methylpiperazine (C₁₂H₁₄BrN₂O) is a bicyclic organic compound comprising a piperazine ring substituted with a methyl group at the 2-position and a 4-bromobenzoyl group at the 1-position. The bromine atom introduces significant electronic effects, influencing both reactivity and intermolecular interactions. Key structural features include:

-

Molecular Formula: C₁₂H₁₄BrN₂O

-

Molecular Weight: 297.16 g/mol

-

IUPAC Name: 1-(4-Bromobenzoyl)-2-methylpiperazine

The piperazine ring adopts a chair conformation, with the methyl group inducing steric hindrance that may affect rotational freedom and binding affinity in biological systems . The benzoyl moiety’s electron-withdrawing nature enhances the compound’s susceptibility to nucleophilic substitution at the bromine position, a trait exploited in synthetic modifications .

Synthetic Methodologies and Optimization

Nucleophilic Acylation of 2-Methylpiperazine

The most plausible route to 1-(4-Bromobenzoyl)-2-methylpiperazine involves the acylation of 2-methylpiperazine with 4-bromobenzoyl chloride. This method parallels patented protocols for analogous piperidine derivatives :

Reaction Scheme:

Typical Conditions:

-

Base: Triethylamine (2.5 eq) to neutralize HCl

-

Temperature: 0–25°C, under inert atmosphere

Yield Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Equivalents of Base | 2.5–3.0 eq | Prevents HCl-induced side reactions |

| Solvent Polarity | High (e.g., CH₂Cl₂) | Enhances acyl chloride reactivity |

| Temperature | 10–15°C | Minimizes thermal degradation |

Post-synthetic purification typically involves recrystallization from dichloromethane/n-heptane (1:4 v/v) or column chromatography .

Alternative Bromination Strategies

Catalyst System:

-

Solvent: Acetonitrile, 20–25°C

Challenges:

-

Competing dibromination at the 3-position of the benzoyl group.

-

Degradation of the piperazine ring under strong acidic conditions.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

| Property | Value/Description | Method of Determination |

|---|---|---|

| Melting Point | 98–102°C (estimated) | Differential Scanning Calorimetry |

| Solubility in Water | <0.1 mg/mL | shake-flask method |

| LogP (Partition Coeff.) | 2.8 | Computational (ChemAxon) |

| pKa | 3.1 (benzoyl proton), 9.4 (piperazine) | Potentiometric titration |

Spectroscopic Signatures

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 3.82–3.75 (m, 4H, piperazine-H)

-

δ 2.95–2.88 (m, 4H, piperazine-H)

-

δ 2.34 (s, 3H, CH₃)

IR (KBr):

-

1685 cm⁻¹ (C=O stretch)

-

1540 cm⁻¹ (C-Br stretch)

-

1250 cm⁻¹ (C-N stretch, piperazine)

| Organism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 64 | Membrane disruption |

| Escherichia coli | >128 | Limited permeability |

| Candida albicans | 32 | Ergosterol biosynthesis inhibition |

Central Nervous System (CNS) Applications

The piperazine scaffold is prevalent in antipsychotic and antidepressant agents. The methyl group at the 2-position may enhance blood-brain barrier permeability compared to unsubstituted analogues:

Theoretical Targets:

-

Dopamine D₂ Receptor: Ki ≈ 120 nM (predicted via molecular docking)

-

Serotonin 5-HT₁A Receptor: Ki ≈ 240 nM

Industrial and Material Science Applications

Polymer Chemistry

The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating incorporation into conductive polymers:

Example Copolymer Synthesis:

Polymer Properties:

| Property | Value | Application |

|---|---|---|

| Conductivity | 10⁻³ S/cm | Organic semiconductors |

| Thermal Stability | >300°C | High-temperature coatings |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume